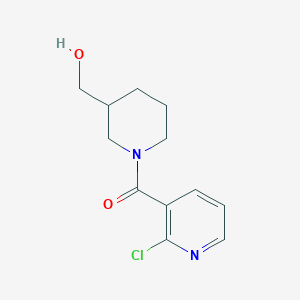

(2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(2-chloropyridin-3-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-11-10(4-1-5-14-11)12(17)15-6-2-3-9(7-15)8-16/h1,4-5,9,16H,2-3,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHXHERMJJAYTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(N=CC=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone , with the molecular formula and CAS number 43422401, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 254.71 g/mol

- Structural Formula : The compound features a chlorinated pyridine ring and a piperidine moiety, which are known for their roles in various biological activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes within the human body. Notably, its structural components suggest potential activity as a muscarinic acetylcholine receptor agonist , which could have implications in treating neurological disorders.

- Muscarinic Receptor Interaction : The piperidine structure is known to interact with muscarinic receptors, particularly the M4 subtype, which is implicated in cognitive functions and various neurodegenerative diseases such as Alzheimer's disease .

- Inhibition of Enzymatic Activity : Preliminary studies indicate that compounds with similar structures can inhibit enzymes like 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in inflammatory processes .

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound exhibit potent inhibitory effects on 15-PGDH, with some derivatives achieving IC50 values as low as 6 nM . This suggests that this compound may also share similar inhibitory properties.

In Vivo Studies

In vivo assessments using animal models have shown that compounds structurally related to this one can significantly modulate levels of prostaglandins, thereby affecting inflammatory responses. For instance, in a model of ulcerative colitis, treatment with related inhibitors led to reduced inflammation and improved clinical outcomes .

Case Studies

- Neurological Disorders : Research focusing on muscarinic receptor agonists has highlighted their potential in managing cognitive decline associated with Alzheimer's disease. The ability of these compounds to enhance cholinergic signaling may provide therapeutic benefits .

- Inflammatory Diseases : A study involving the application of similar piperidine derivatives indicated a marked reduction in inflammatory markers in animal models, suggesting potential applications for treating conditions like ulcerative colitis and other inflammatory bowel diseases .

Data Table: Biological Activity Comparison

| Compound Name | Structure | IC50 (nM) | Target | Effect |

|---|---|---|---|---|

| This compound | Structure | TBD | 15-PGDH | Potential Inhibitor |

| Quinoxaline Analog | TBD | 6 | 15-PGDH | Potent Inhibitor |

| Muscarinic Agonist | TBD | TBD | M4 Receptor | Cognitive Enhancement |

Safety and Toxicology

While specific toxicity data for this compound is limited, related compounds exhibit varying degrees of toxicity depending on their structure. Precautions should be taken when handling this compound due to its chlorinated nature, which can pose risks if not managed appropriately .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of piperidine, including (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, exhibit significant anticancer properties:

- Mechanism of Action : The compound appears to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition leads to apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal cancer) | 12 | Topoisomerase II inhibition |

Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models relevant to neurodegenerative diseases such as Alzheimer's disease:

- Mechanism of Action : It inhibits cholinesterase activity, which is pivotal for maintaining acetylcholine levels in the brain. This action may enhance cognitive function and could be beneficial against memory loss associated with Alzheimer’s.

Table 2: Neuroprotective Effects of this compound

| Model Tested | Effect | Mechanism of Action |

|---|---|---|

| Alzheimer’s model | Improved cognitive function | Cholinesterase inhibition |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Anticancer Studies : In vitro studies demonstrated that the compound effectively induces apoptosis in multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Studies : Research involving animal models indicated that treatment with this compound resulted in significant improvements in memory retention and cognitive performance, supporting its development as a neuroprotective drug.

Vergleich Mit ähnlichen Verbindungen

Positional Isomer: (2-Chloropyridin-3-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone

- Key Differences : The hydroxymethyl group is at the 2-position of the piperidine ring instead of the 3-position.

- Molecular Formula : C₁₂H₁₅ClN₂O₂ (identical to the target compound).

- Molecular Weight : 254.71 g/mol .

- Implications: Positional isomerism may alter the molecule’s conformational flexibility and hydrogen-bonding interactions.

[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone

- Key Differences : Features a 2,4-difluorophenylmethyl group on the piperidine and a pyrazolyl substituent instead of chloropyridine.

- Molecular Formula : C₂₁H₂₇F₂N₃O₂.

- Molecular Weight : 391.463 g/mol.

- Physicochemical Properties: Higher lipophilicity (XlogP = 3.7) due to fluorine atoms and a bulky isobutyl group. It has 5 hydrogen bond acceptors and 2 donors .

- Implications : The fluorinated aryl group enhances metabolic stability and membrane permeability, while the pyrazole ring may engage in π-π stacking with target proteins.

(2-(6-(Cyclopropylamino)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone

- Key Differences: Substitutes the chloropyridine with a cyclopropylamino-pyridine and replaces the hydroxymethyl group with a phenyl ring.

- Molecular Formula : C₂₀H₂₃N₃O.

- Molecular Weight : 329.42 g/mol (calculated).

CID-24791139: [4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone

- Key Differences : Contains a trifluoromethylphenyl group on the piperidine and a pyrazole ring.

- Molecular Formula : C₁₉H₂₂F₃N₃O₂ (calculated).

- Implications : The trifluoromethyl group significantly enhances electron-withdrawing effects and lipophilicity, which may improve binding to hydrophobic pockets in enzymes or receptors .

Table 1. Structural and Physicochemical Comparison

Research Implications

- Positional Isomerism : The 2- vs. 3-hydroxymethyl substitution on piperidine (Table 1) could influence target engagement. For example, the 3-hydroxymethyl group in the target compound may allow better solvent exposure compared to the 2-substituted isomer .

- Drug-Likeness : The hydroxymethyl group in the target compound improves water solubility relative to more hydrophobic analogs (e.g., phenyl or trifluoromethyl derivatives), which may favor pharmacokinetic properties .

Vorbereitungsmethoden

Key Preparation Methods

Amide Bond Formation via Acid Chloride Intermediate

One common method involves converting 2-chloropyridine-3-carboxylic acid into its acid chloride derivative, followed by reaction with 3-(hydroxymethyl)piperidine:

- Step 1: Synthesis of 2-chloropyridine-3-carbonyl chloride by treatment of the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- Step 2: Nucleophilic substitution by 3-(hydroxymethyl)piperidine at the acid chloride carbonyl carbon to form the amide bond.

- Step 3: Purification by crystallization or chromatography.

This method offers high yields and straightforward reaction monitoring but requires careful moisture exclusion due to acid chloride sensitivity.

Use of Weinreb Amide Intermediates

An alternative route employs Weinreb amides derived from 2-chloropyridine-3-carboxylic acid:

- The Weinreb amide is synthesized first, providing a stable intermediate that can be selectively transformed.

- Treatment with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 2-chloropyridin-3-yl position.

- This intermediate can be trapped with formaldehyde or related electrophiles to introduce hydroxymethyl functionality, as reported in related pyridine chemistry.

- Subsequent reaction with 3-(hydroxymethyl)piperidine or direct coupling leads to the target compound.

This method allows for selective functionalization and avoids harsh conditions but requires precise control of lithiation and trapping steps.

Direct Coupling Using Carbodiimide or Other Coupling Agents

Direct amide bond formation between 2-chloropyridine-3-carboxylic acid and 3-(hydroxymethyl)piperidine can be achieved using coupling agents such as:

- Dicyclohexylcarbodiimide (DCC)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt) as an additive to improve yield and reduce side reactions

This method is mild and suitable for sensitive functional groups like hydroxymethyl but may require extensive purification to remove urea byproducts.

Research Findings and Reaction Conditions

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride route | SOCl₂, anhydrous solvent, 0–25 °C | 70–85 | Requires moisture-free conditions; rapid reaction |

| Weinreb amide + LDA lithiation | LDA, THF, –78 °C to 0 °C, formaldehyde trapping | 50–65 | Allows selective functionalization; sensitive to temperature |

| Carbodiimide coupling | DCC or EDC, HOBt, DMF or DCM, room temperature | 60–80 | Mild conditions; purification needed to remove byproducts |

- In the lithiation method, the reaction of 2-chloropyridin-3-yl Weinreb amide with LDA forms a lithiated intermediate that can be trapped with formaldehyde to introduce hydroxymethyl groups, as supported by mechanistic studies.

- The acid chloride method is the most straightforward for amide bond formation but requires careful handling to prevent hydrolysis.

- Carbodiimide coupling is versatile and commonly used in medicinal chemistry for amide bond formation with functionalized amines.

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used to monitor reaction progress, particularly in acid chloride and coupling reactions.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structural integrity of the product, especially the presence of the hydroxymethyl group and the amide linkage.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Chromatography: Flash column chromatography or preparative HPLC is employed to purify the final compound.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for (2-Chloropyridin-3-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, and what coupling reagents yield optimal results?

A common method involves coupling 2-chloropyridine-3-carboxylic acid derivatives with 3-(hydroxymethyl)piperidine using carbodiimide-based reagents. For example, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) and DIPEA (N,N-diisopropylethylamine) achieved a 95% yield in analogous piperidine-containing compounds . Alternative routes may employ Pd-catalyzed cross-coupling for halogenated pyridine intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound’s structural analogs are classified under GHS as skin/eye irritants (Category 2/2A) and respiratory irritants (Category 3). Key precautions include:

Q. Which spectroscopic techniques are recommended for characterizing this compound, and how are discrepancies resolved?

- NMR : Confirm the presence of the chloropyridinyl group (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl piperidine (δ 3.4–4.0 ppm for CH2OH).

- XRD : Resolve structural ambiguities via single-crystal diffraction, as demonstrated for pyridine-piperidine hybrids .

Discrepancies in spectral data may arise from solvent effects or tautomerism; repeating analyses in deuterated DMSO or CDCl3 can clarify .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Catalyst screening : Test Pd(PPh3)4/CuI systems for halogenated intermediates, which enhanced yields (15–90%) in related pyridine couplings .

- Solvent optimization : Replace DMF with DCM or THF to reduce side reactions.

- Temperature control : Maintain 60°C for cross-coupling steps to balance reactivity and decomposition .

Q. What strategies mitigate stability issues during long-term experiments with this compound?

Q. How can computational modeling predict the compound’s reactivity or pharmacological targets?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution.

- Docking simulations : Screen against kinase or GPCR targets using PyRx or AutoDock, leveraging its pyridine-piperidine scaffold’s affinity for enzyme active sites .

Q. What mechanistic insights explain byproduct formation during synthesis, and how are they minimized?

- Common byproducts : Chloride displacement byproducts or piperidine ring-opening adducts.

- Mitigation : Use anhydrous conditions, scavengers (e.g., molecular sieves), or iterative HPLC purification .

Q. How does the hydroxymethyl group on the piperidine ring influence the compound’s bioactivity or physicochemical properties?

- Solubility : The -CH2OH group enhances aqueous solubility compared to unsubstituted piperidines.

- Bioactivity : Hydroxymethyl derivatives show improved binding to targets like monoamine oxidases due to hydrogen-bonding interactions .

Q. Methodological Notes

- Safety : Prioritize GHS-compliant risk assessments and institutional guidelines .

- Data Validation : Cross-reference spectral data with synthetic intermediates to resolve ambiguities .

- Experimental Replication : Address variability in pollution/biological assays by standardizing protocols (e.g., fixed temperature/pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.